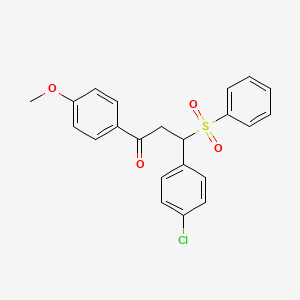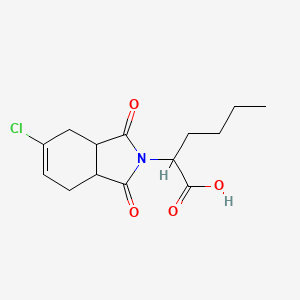
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as CPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a potent inhibitor of the enzyme monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been found to possess several unique biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages as a tool for scientific research, including its ability to increase the levels of neurotransmitters in the brain and its ability to modulate the release of acetylcholine. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, including the development of new synthesis methods and the investigation of its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.
Métodos De Síntesis
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction between 4-chloroacetophenone, 4-methoxybenzaldehyde, and benzene sulfonyl chloride in the presence of a base catalyst such as potassium carbonate.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to possess several unique properties that make it a valuable tool for researchers in these fields.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S/c1-27-19-13-9-16(10-14-19)21(24)15-22(17-7-11-18(23)12-8-17)28(25,26)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLXRMNDAHOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)


![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)

![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)